molecular formula C19H17NO4 B2981143 Ethyl 3-(4-methylbenzamido)benzofuran-2-carboxylate CAS No. 477498-75-2

Ethyl 3-(4-methylbenzamido)benzofuran-2-carboxylate

Cat. No.: B2981143
CAS No.: 477498-75-2
M. Wt: 323.348
InChI Key: ZPIQDCAPDBMRHE-UHFFFAOYSA-N
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Description

Benzofuran compounds, such as Ethyl 3-(4-methylbenzamido)benzofuran-2-carboxylate, are ubiquitous in nature and have been shown to have strong biological activities . They are often used as key intermediates for subsequent transformations into functionalized derivatives of these acids .


Synthesis Analysis

Recent progress in the development of heterocyclization methods has led to derivatives of benzofuran-3-carboxylic esters . The condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling is one of the methods that are useful for the preparation of benzofuran-3-carboxylate esters .


Molecular Structure Analysis

The molecular formula of this compound is C11H10O3 . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

The construction of two fused rings from nonaromatic precursors is a difficult task in heterocyclic chemistry . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Antimicrobial and Antitumor Activities

Benzofuran derivatives have been recognized for their broad spectrum of biological activities. They have shown potential as antimicrobial agents against various pathogens. This is particularly important given the global challenge of antibiotic resistance, highlighting the need for new therapeutic agents. The unique structural features of benzofuran compounds contribute to their activity, making them a focal point in drug discovery for antimicrobial applications (Hiremathad et al., 2015). Additionally, benzofurans have been explored for their antitumor properties, with some derivatives showing promising results in inhibiting cancer cell proliferation. This suggests their potential role in the development of novel anticancer therapies.

Environmental Impact and Treatment

The presence of benzofuran derivatives in the environment, particularly in aquatic ecosystems, has been a subject of research. Studies have shown that these compounds can be persistent in water bodies, potentially affecting aquatic life. Research efforts have been directed towards understanding their fate, behavior, and treatment in water treatment facilities to mitigate any adverse environmental impacts. For example, the occurrence and behavior of parabens, which share functional groups with benzofuran derivatives, in aquatic environments have been extensively reviewed, emphasizing the need for effective wastewater treatment solutions to remove such contaminants (Haman et al., 2015).

Role in Synthesis and Chemical Research

Benzofuran derivatives serve as key intermediates in organic synthesis, offering pathways to a variety of complex molecules. Their utility in chemical research extends to the synthesis of natural products, pharmaceuticals, and materials science. The versatility of benzofuran as a scaffold enables the development of new synthetic methodologies and the discovery of novel compounds with potential applications across different industries.

Pharmacological Potential

Beyond antimicrobial and antitumor activities, benzofuran derivatives exhibit a range of pharmacological effects, including anti-inflammatory, antidiabetic, and anti-Alzheimer properties. This diverse pharmacological profile underlines the importance of benzofuran derivatives in the development of new drugs aimed at treating various diseases. The ongoing research into their mechanisms of action and therapeutic efficacy continues to uncover new applications, further solidifying their role in medicinal chemistry (Dawood, 2019).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . It is worthwhile to analyze the achievements in the preparation of benzofuran-3-carboxylate esters in order to facilitate further advances in the synthesis of this class of heterocycles .

Properties

IUPAC Name

ethyl 3-[(4-methylbenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-23-19(22)17-16(14-6-4-5-7-15(14)24-17)20-18(21)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIQDCAPDBMRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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